N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor. The pyrazin-2-yloxy group is then introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the pyrrolidine intermediate. Finally, the 3,4-dimethoxybenzyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Researchers may investigate its biological activity, including potential interactions with enzymes, receptors, or other biomolecules.
Medicine: The compound could be explored for its therapeutic potential, such as its ability to modulate biological pathways or act as a drug candidate.
Industry: Its unique chemical properties may make it useful in various industrial applications, such as materials science or catalysis.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxybenzyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide
- N-(3,4-dimethoxybenzyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide
- N-(3,4-dimethoxybenzyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide
Uniqueness
N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide is unique due to the presence of the pyrazin-2-yloxy group, which can impart distinct chemical and biological properties compared to similar compounds with different heterocyclic groups. This uniqueness can influence its reactivity, binding affinity, and overall potential for various applications.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-pyrazin-2-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-24-15-4-3-13(9-16(15)25-2)10-21-18(23)22-8-5-14(12-22)26-17-11-19-6-7-20-17/h3-4,6-7,9,11,14H,5,8,10,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZXPVOOUHNANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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